

# Introduction: A Strategic Building Block in Modern Peptide Chemistry

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## Compound of Interest

**Compound Name:** 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

**Cat. No.:** B558148

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Boc-N-methyl-DL-phenylglycine is a cornerstone N- $\alpha$ -protected amino acid derivative, engineered for advanced applications in peptide synthesis and medicinal chemistry. Its structure is a strategic combination of three key features: a phenylglycine core, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and an N-methylated amide bond. This unique architecture imparts a specific set of physicochemical properties that researchers leverage to overcome common challenges in drug development, such as poor metabolic stability and low membrane permeability.

The phenylglycine moiety introduces conformational rigidity and aromatic interactions, while the Boc group provides robust, acid-labile protection essential for controlled, stepwise peptide synthesis.<sup>[1][2][3]</sup> The most impactful feature, however, is N-methylation. The addition of a methyl group to the peptide backbone nitrogen fundamentally alters the molecule's properties by enhancing enzymatic stability, increasing lipophilicity, and influencing the peptide's three-dimensional structure.<sup>[4][5][6][7]</sup>

This guide offers a comprehensive exploration of the core physicochemical properties of Boc-N-methyl-DL-phenylglycine, providing both quantitative data and field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this versatile building block.

## Core Molecular and Physical Characteristics

Boc-N-methyl-DL-phenylglycine is a white crystalline powder that serves as a racemic mixture of its L- and D-enantiomers.[8][9] This racemic nature makes it a valuable tool in screening applications where stereochemical effects are being investigated or are not a primary concern.[10]

Property	Value	Source(s)
CAS Number	30925-08-7	[8][9]
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub>	[9]
Molecular Weight	265.3 g/mol	[9]
Appearance	White powder	[8][9]
Purity	≥ 99% (by HPLC)	[8][9]
Storage	Store at 0 - 8 °C, sealed in a dry environment	[8][9][11]

## Solubility Profile: A Non-Aqueous Affinity

The solubility of a synthetic building block is a critical parameter that dictates solvent choice for reactions, purification, and formulation. The prominent tert-butyl and phenyl groups in Boc-N-methyl-DL-phenylglycine render it highly lipophilic. Consequently, it is largely insoluble in water but demonstrates good solubility in a range of common organic solvents.[12][13]

Qualitative Solubility Data:

- Soluble in: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone.[11]
- Insoluble in: Water.[12]

This solubility profile is a direct result of its molecular structure. The bulky, nonpolar Boc group and the aromatic phenyl ring dominate the molecule's character, making it favorable for dissolution in organic media where it can engage in van der Waals and hydrophobic interactions. The polar carboxylic acid and carbamate groups are insufficient to overcome this hydrophobicity to allow for significant aqueous solubility.

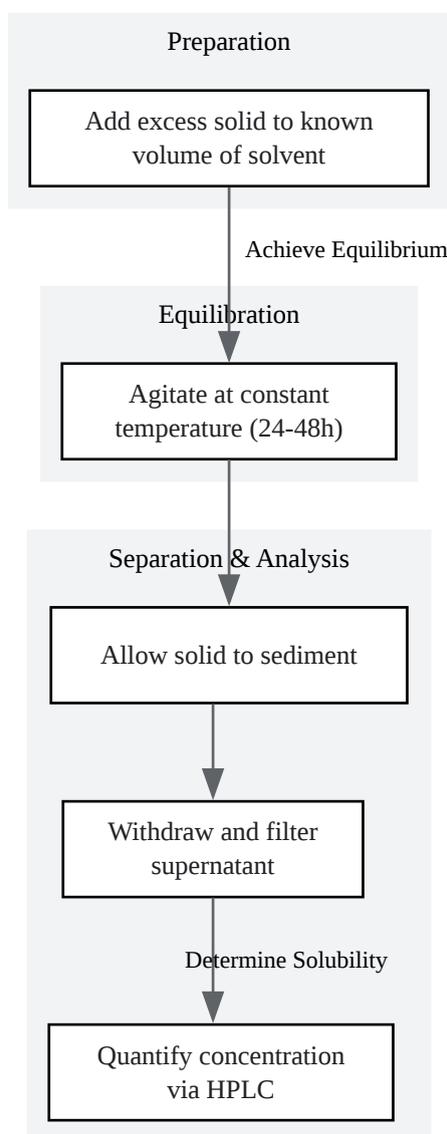
## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard technique for determining the equilibrium solubility of a compound, providing a measure of its thermodynamic solubility.<sup>[14][15][16][17]</sup>

**Causality:** This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution. By agitating an excess of the solid in the solvent over an extended period, we can be confident that the measured concentration represents the maximum amount of the compound that can dissolve under the specified conditions.

**Methodology:**

- **Preparation:** Add an excess amount of Boc-N-methyl-DL-phenylglycine to a sealed glass vial containing a precise volume of the chosen organic solvent (e.g., 5 mL). The excess solid should be clearly visible.
- **Equilibration:** Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.<sup>[15][17]</sup> Preliminary experiments can establish the minimum time required to reach a plateau in concentration.<sup>[17]</sup>
- **Phase Separation:** Allow the vial to stand undisturbed for a sufficient period for the excess solid to sediment.
- **Sampling:** Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible 0.45 µm filter may be necessary.
- **Quantification:** Analyze the concentration of the dissolved compound in the sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.<sup>[17]</sup>



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Caption: Shake-Flask solubility determination workflow.

## Melting Point: An Indicator of Purity

The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. For Boc-N-methyl-DL-phenylglycine, a sharp and defined melting range is indicative of high purity.

- Melting Point Range: 115 - 121 °C[8][9]

A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

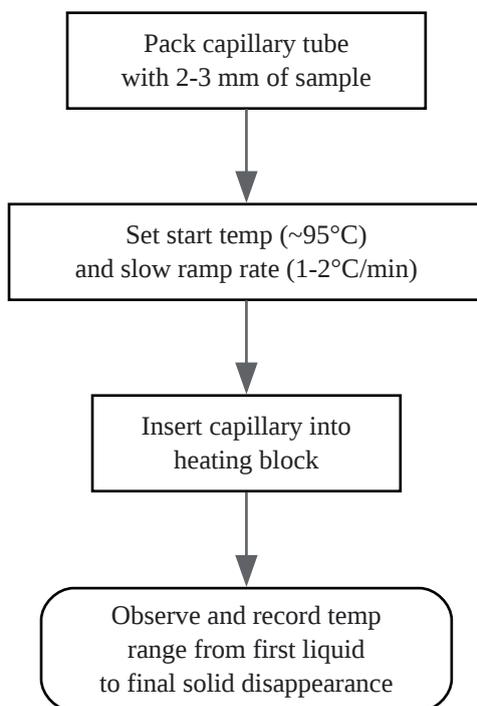
## Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

**Causality:** The procedure relies on slow, controlled heating to ensure thermal equilibrium between the sample and the heating block.<sup>[18]</sup> A rapid heating rate can cause a lag between the apparatus thermometer and the actual sample temperature, leading to an erroneously high and broad melting range. Starting with a rapid ramp to just below the expected melting point, followed by a slow ramp (1-2 °C/minute), optimizes both speed and accuracy.<sup>[18][19]</sup>

**Methodology:**

- **Sample Preparation:** Place a small amount (2-4 mg) of the dry Boc-N-methyl-DL-phenylglycine powder into a capillary tube, sealed at one end.<sup>[19]</sup> Tap the tube gently to pack the sample to a height of 2-3 mm.<sup>[20]</sup>
- **Instrument Setup:** Set the starting temperature on the apparatus to approximately 20 °C below the expected melting point (e.g., 95 °C). Set the heating rate to a slow ramp (e.g., 1-2 °C per minute).<sup>[19]</sup>
- **Measurement:** Insert the capillary tube into the heating block of the apparatus.
- **Observation:** Observe the sample through the magnifying viewport. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
- **Cool Down:** Allow the apparatus to cool before performing subsequent measurements. It is good practice to use a fresh sample for each determination.



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Caption: Standard workflow for melting point determination.

## Acidity Constant (pKa): Ionization Behavior

The pKa value of the carboxylic acid group in Boc-N-methyl-DL-phenylglycine is critical for predicting its ionization state across a range of pH values. This information is vital for designing reaction conditions (e.g., coupling reactions in peptide synthesis) and for understanding potential interactions in biological systems.

- Predicted pKa:  $3.53 \pm 0.10$ [11]

This predicted value is typical for an N-acylated amino acid, where the electron-withdrawing effect of the adjacent carbamate group slightly increases the acidity of the carboxyl proton compared to a simple carboxylic acid. At a pH above ~4.5, the carboxylic acid will be predominantly deprotonated (carboxylate form), making it a nucleophile.

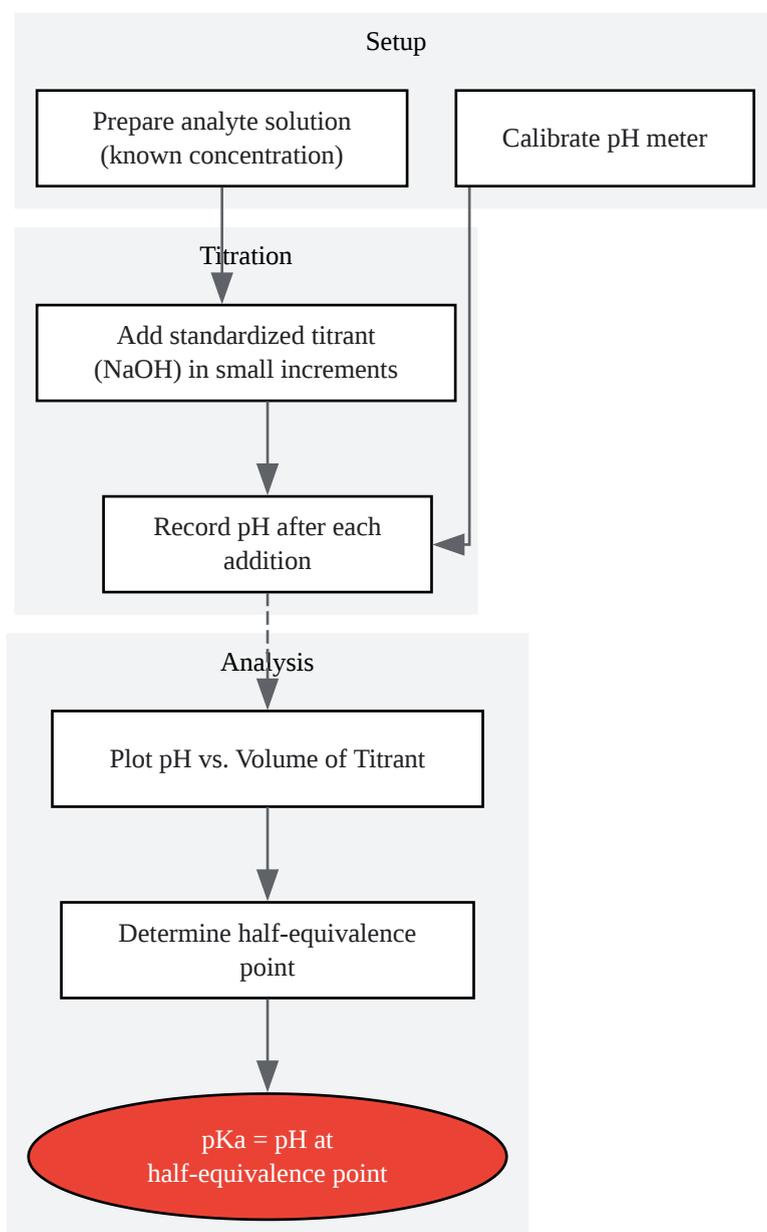
## Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases by monitoring pH changes upon the addition of a titrant.[\[21\]](#)[\[22\]](#)

Causality: The titration curve of a weak acid with a strong base has a characteristic sigmoidal shape. The midpoint of the buffer region (the flattest part of the curve) corresponds to the point where the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A<sup>-</sup>] are equal. According to the Henderson-Hasselbalch equation ( $\text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right)$ ), at this half-equivalence point, pH is equal to the pKa.[\[21\]](#)

Methodology:

- **Solution Preparation:** Accurately weigh and dissolve a sample of Boc-N-methyl-DL-phenylglycine in a known volume of water or a water/co-solvent mixture to create a solution of known concentration (e.g., 0.01 M). An inert electrolyte like 0.15 M KCl is often added to maintain constant ionic strength.[\[21\]](#)
- **Titrant Standardization:** Prepare and standardize a solution of a strong base (e.g., 0.1 M NaOH).
- **Apparatus Calibration:** Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[\[21\]](#)
- **Titration:** Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.
- **Data Recording:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the steep inflection point of the curve). More advanced analysis can be done by plotting the first derivative (dpH/dV) to precisely locate the equivalence point.



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Caption: Potentiometric titration workflow for pKa determination.

## Spectroscopic Profile

Spectroscopic data is indispensable for confirming the identity and structural integrity of the molecule.

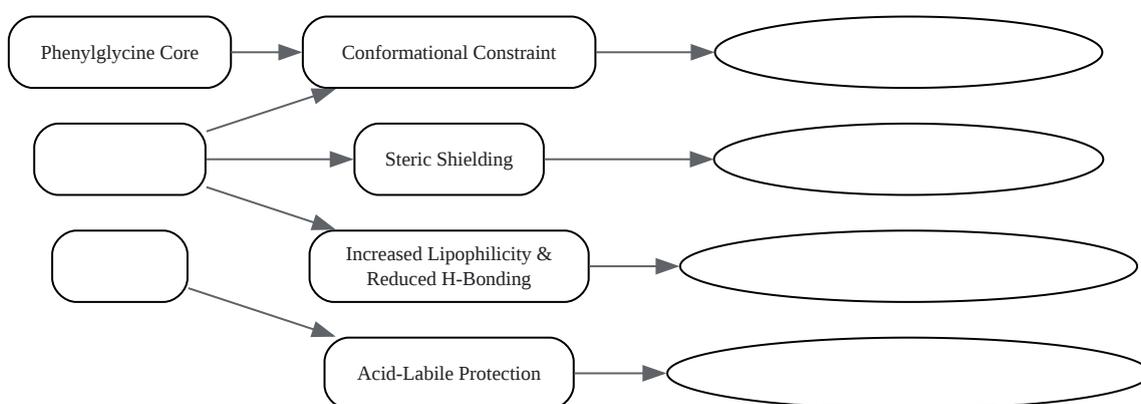
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key characteristic absorptions for Boc-N-methyl-DL-phenylglycine would include:
  - $\sim 3300\text{ cm}^{-1}$  (broad): O-H stretch of the carboxylic acid.
  - $\sim 2980\text{-}2850\text{ cm}^{-1}$ : C-H stretches of the aliphatic groups (Boc and N-methyl).
  - $\sim 1740\text{ cm}^{-1}$ : C=O stretch of the carboxylic acid.
  - $\sim 1690\text{ cm}^{-1}$ : C=O stretch of the Boc carbamate group.
  - $\sim 1600\text{-}1450\text{ cm}^{-1}$ : C=C stretches within the aromatic ring.[23]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
  - $^1\text{H}$  NMR: Expected signals would include a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the N-methyl protons, signals in the aromatic region (7.2-7.5 ppm) for the phenyl group, and a signal for the alpha-proton.
  - $^{13}\text{C}$  NMR: Expected signals would include distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary and methyl carbons of the Boc group, the N-methyl carbon, and the carbons of the phenyl ring.

## Implications for Drug Development and Peptide Synthesis

The physicochemical properties of Boc-N-methyl-DL-phenylglycine are not merely academic; they directly translate into tangible advantages in the synthesis of advanced peptides and peptidomimetics.

- Enhanced Stability: N-methylation provides steric hindrance that shields the adjacent peptide bond from cleavage by peptidases and proteases, significantly increasing the metabolic half-life of the resulting peptide in a biological system.[4]

- **Improved Permeability:** By replacing an amide N-H proton (a hydrogen bond donor) with a methyl group, N-methylation reduces the molecule's hydrogen bonding capacity. This increases lipophilicity and can improve passive diffusion across cell membranes, a critical factor for oral bioavailability.[4][7]
- **Conformational Control:** The steric bulk of the N-methyl group restricts the rotation around the peptide bond, often favoring a cis amide bond conformation.[6][24] This conformational constraint can be used to lock a peptide into a specific bioactive shape, potentially increasing its potency and selectivity for a biological target.[7][24]
- **Synthetic Utility:** The Boc group is a robust protecting group, stable to a wide range of reaction conditions but easily removed with moderate acids like trifluoroacetic acid (TFA).[2][3] This makes it a foundational tool in solid-phase peptide synthesis (SPPS).[25]



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Caption: Logic map of structural features to drug development advantages.

## Conclusion

Boc-N-methyl-DL-phenylglycine is a sophisticated chemical tool whose value is deeply rooted in its distinct physicochemical properties. Its high solubility in organic solvents and well-defined

melting point facilitate its use in synthesis and ensure purity. The molecule's acidity, defined by its pKa, governs its reactivity in crucial peptide coupling steps. Most importantly, the combination of the Boc protecting group and N-methylation provides a powerful strategy for developing peptides with enhanced stability, permeability, and controlled conformations. A thorough understanding of these properties is paramount for any researcher aiming to leverage this building block to its full potential in the design of next-generation therapeutics.

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